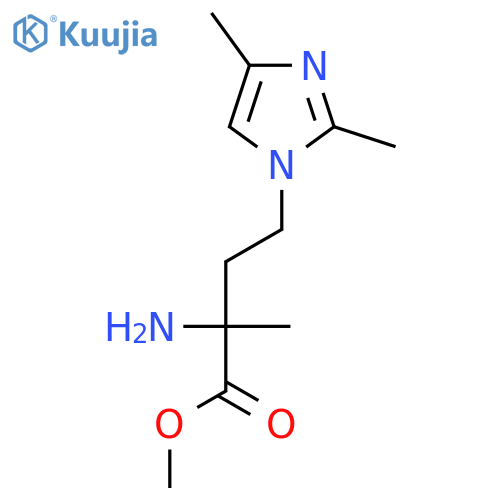

Cas no 2138547-17-6 (methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate)

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate

- EN300-1140582

- 2138547-17-6

-

- インチ: 1S/C11H19N3O2/c1-8-7-14(9(2)13-8)6-5-11(3,12)10(15)16-4/h7H,5-6,12H2,1-4H3

- InChIKey: YDPPONPFOGODBL-UHFFFAOYSA-N

- SMILES: O(C)C(C(C)(CCN1C=C(C)N=C1C)N)=O

計算された属性

- 精确分子量: 225.147726857g/mol

- 同位素质量: 225.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 260

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.3

- トポロジー分子極性表面積: 70.1Ų

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1140582-0.25g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 95% | 0.25g |

$840.0 | 2023-10-26 | |

| Enamine | EN300-1140582-5.0g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 5g |

$3147.0 | 2023-06-09 | ||

| Enamine | EN300-1140582-10.0g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 10g |

$4667.0 | 2023-06-09 | ||

| Enamine | EN300-1140582-2.5g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 95% | 2.5g |

$1791.0 | 2023-10-26 | |

| Enamine | EN300-1140582-1g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 95% | 1g |

$914.0 | 2023-10-26 | |

| Enamine | EN300-1140582-5g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 95% | 5g |

$2650.0 | 2023-10-26 | |

| Enamine | EN300-1140582-10g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 95% | 10g |

$3929.0 | 2023-10-26 | |

| Enamine | EN300-1140582-0.1g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 95% | 0.1g |

$804.0 | 2023-10-26 | |

| Enamine | EN300-1140582-1.0g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 1g |

$1086.0 | 2023-06-09 | ||

| Enamine | EN300-1140582-0.05g |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate |

2138547-17-6 | 95% | 0.05g |

$768.0 | 2023-10-26 |

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate 関連文献

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

5. Back matter

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoateに関する追加情報

Methyl 2-Amino-4-(2,4-Dimethyl-1H-Imidazol-1-Yl)-2-Methylbutanoate: A Comprehensive Overview

Methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate, with the CAS number 2138547-17-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl ester group attached to a butanoate backbone. The presence of the imidazole ring, a heterocyclic aromatic compound, adds complexity to its molecular architecture and contributes to its potential biological activity.

Methyl 2-amino groups are known for their role in various biochemical processes, including protein synthesis and signal transduction. The 4-(2,4-dimethyl-1H-imidazol-1-yl) moiety introduces additional functionality, potentially enhancing the compound's ability to interact with biological targets. Recent studies have highlighted the importance of such structures in drug design, particularly in the development of inhibitors for enzyme targets such as kinases and proteases.

The butanoate backbone of this compound serves as a versatile platform for further chemical modifications. Researchers have explored the synthesis of analogs with varying substituents on the imidazole ring, aiming to optimize pharmacokinetic properties such as solubility and bioavailability. These efforts have been supported by computational modeling techniques, which predict the binding affinities of these analogs to potential therapeutic targets.

One of the most promising applications of methyl 2-amino compounds lies in their potential as anti-inflammatory agents. Studies conducted in vitro have demonstrated that certain derivatives exhibit potent inhibitory effects on pro-inflammatory cytokines, suggesting their potential utility in treating conditions such as arthritis and inflammatory bowel disease. Furthermore, the imidazole ring has been implicated in modulating immune responses, making this compound a valuable candidate for immunomodulatory therapies.

In addition to its pharmacological applications, methyl 2-amino compounds have also garnered attention in agricultural chemistry. Research into their use as plant growth regulators has revealed their ability to enhance stress tolerance in crops under adverse environmental conditions. This dual functionality underscores the versatility of this compound across diverse scientific disciplines.

Recent advancements in synthetic methodology have enabled more efficient routes to methyl 2-amino compounds. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have significantly streamlined the production process, reducing both time and cost. These innovations are expected to facilitate large-scale production for preclinical testing and eventual commercialization.

The structural complexity of methyl 2-amino compounds also presents challenges in terms of toxicity evaluation. While initial studies suggest low acute toxicity profiles, long-term safety assessments are still required to fully understand their potential risks. Regulatory agencies are increasingly emphasizing comprehensive toxicological evaluations to ensure the safe use of novel chemical entities in therapeutic applications.

In conclusion, methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate represents a compelling area of research with broad implications across multiple scientific domains. Its unique structure and functional groups make it an attractive candidate for drug development and agricultural applications alike. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both human health and sustainable agriculture.

2138547-17-6 (methyl 2-amino-4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate) Related Products

- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)

- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)

- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)

- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)

- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)

- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)